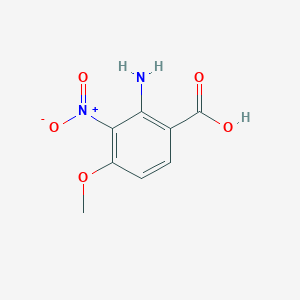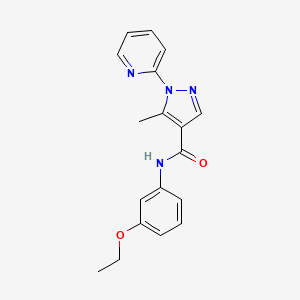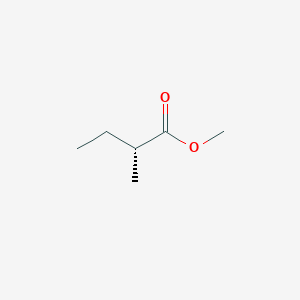
2-Amino-4-methoxy-3-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-methoxy-3-nitrobenzoic acid: is an organic compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of an amino group, a methoxy group, and a nitro group attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methoxy-3-nitrobenzoic acid typically involves multiple steps:
Nitration: The nitration of 2-methoxybenzoic acid using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position.
Amination: The reduction of the nitro group to an amino group using reducing agents such as iron powder and hydrochloric acid.
Purification: The final product is purified through recrystallization or other suitable methods to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoic acids.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate for various therapeutic applications.
Industry:
- Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-methoxy-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
- 2-Methoxy-4-nitrobenzoic acid
- 4-Amino-2-methoxybenzoic acid
- 3-Nitrobenzoic acid
Comparison:
- 2-Methoxy-4-nitrobenzoic acid: Lacks the amino group, which affects its reactivity and potential applications.
- 4-Amino-2-methoxybenzoic acid: Lacks the nitro group, which influences its chemical properties and biological activities.
- 3-Nitrobenzoic acid: Lacks both the amino and methoxy groups, making it less versatile in terms of chemical modifications and applications.
2-Amino-4-methoxy-3-nitrobenzoic acid stands out due to the presence of all three functional groups, which confer unique reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C8H8N2O5 |
|---|---|
Peso molecular |
212.16 g/mol |
Nombre IUPAC |
2-amino-4-methoxy-3-nitrobenzoic acid |
InChI |
InChI=1S/C8H8N2O5/c1-15-5-3-2-4(8(11)12)6(9)7(5)10(13)14/h2-3H,9H2,1H3,(H,11,12) |
Clave InChI |
DZSMCZYMBIPRQF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)C(=O)O)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1-[(4-bromo-3-propoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B13363753.png)
![3-[(Benzylsulfanyl)methyl]-6-(6-methylpyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363758.png)








![Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B13363848.png)

![6-(4-Ethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363854.png)
![6-(1H-pyrazol-1-yl)-N-[3-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B13363857.png)
